

2',3'-Dihydroxyacetophenone chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-Dihydroxyacetophenone

Cat. No.: B030278

[Get Quote](#)

An In-depth Technical Guide to 2',3'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dihydroxyacetophenone, an aromatic ketone and a member of the dihydroxyacetophenone family, presents a molecule of interest for chemical synthesis and potential pharmacological applications. While its isomers, notably 2',5'- and 3',4'-dihydroxyacetophenone, have been investigated for their anti-inflammatory and antioxidant properties, specific biological data on the 2',3'- isomer remains limited in current scientific literature. This guide provides a comprehensive overview of the known chemical structure, properties, and synthesis of **2',3'-Dihydroxyacetophenone**. It summarizes all available quantitative data into structured tables, details a key experimental protocol for its synthesis, and visualizes relevant chemical and biological processes. This document serves as a foundational resource for researchers exploring this compound and its potential therapeutic applications.

Chemical Structure and Identification

2',3'-Dihydroxyacetophenone is characterized by an acetophenone core substituted with two hydroxyl groups at the 2' and 3' positions of the phenyl ring.[\[1\]](#)

Identifier	Value
IUPAC Name	1-(2,3-dihydroxyphenyl)ethanone [1]
Synonyms	3-Acetylcatechol, 3-Acetyl-1,2-benzenediol [2]
CAS Number	13494-10-5 [1]
Molecular Formula	C ₈ H ₈ O ₃ [1]
Molecular Weight	152.15 g/mol [1]
InChI	InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3 [1]
InChIKey	HEJLFBLJYFSKCE-UHFFFAOYSA-N [1]
SMILES	CC(=O)C1=C(C(=CC=C1)O)O [1]
PubChem CID	6429110 [1]

Physicochemical Properties

The compound is a solid at room temperature, appearing as yellow needles or crystals.[\[1\]](#) Its properties are summarized in the table below. Many of the thermochemical properties are predicted values based on computational models.

Property	Value	Source
Physical Description	Solid, yellow needles or crystals	[1]
Melting Point	97 - 98 °C	[1]
Boiling Point (Predicted)	294.0 ± 25.0 °C	[2]
Density (Predicted)	1.291 ± 0.06 g/cm³	[2]
pKa (Predicted)	8.98 ± 0.10	[2]
Solubility	Moderately soluble in ethanol; Soluble in Chloroform, Methanol	[1] [2]
logP (Octanol/Water Partition Coefficient)	1.6 (Computed)	[1]
Topological Polar Surface Area	57.5 Å²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2',3'-Dihydroxyacetophenone**.

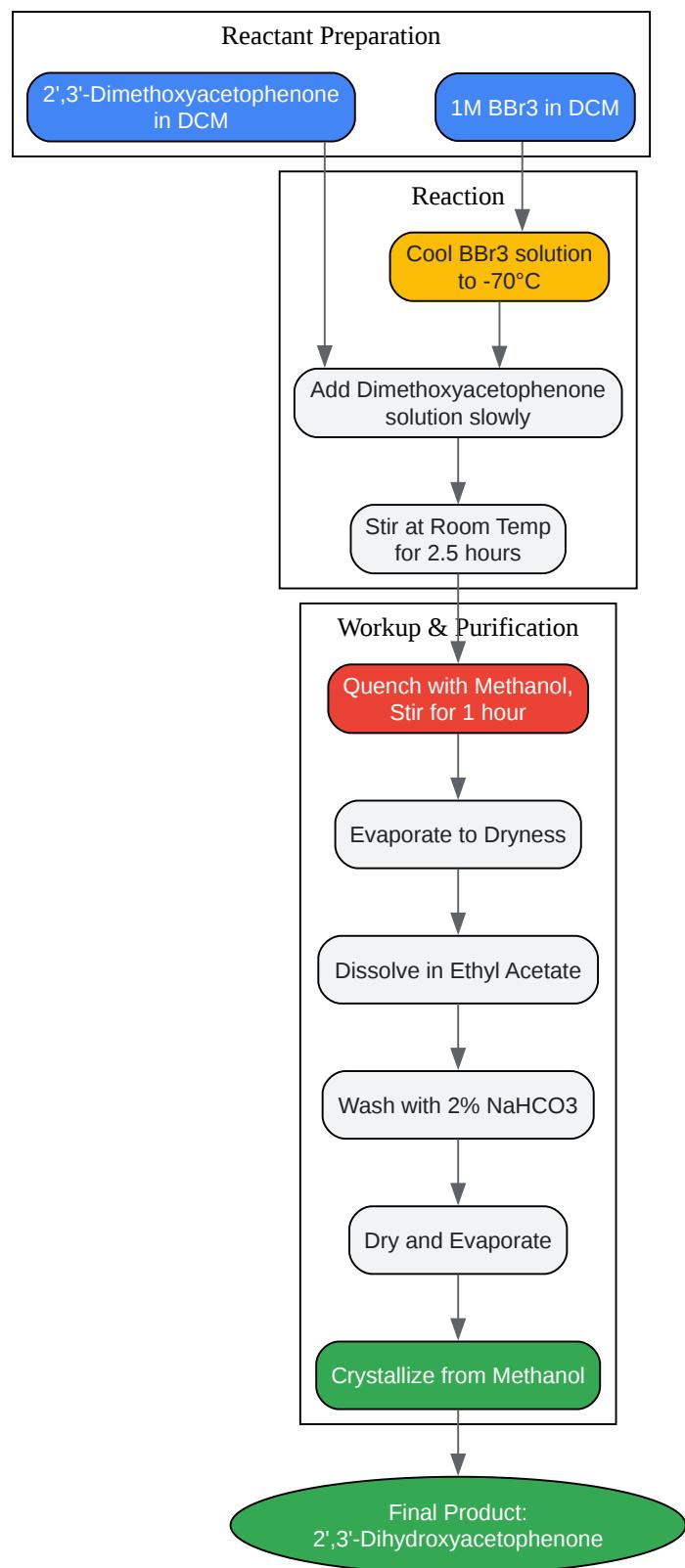
Spectroscopy Type	Data Highlights
¹ H NMR	(300 MHz, CDCl ₃) δ ppm: 2.61 (s, 3H, -CH ₃); 6.77-7.05 (t, 1H, Ar-H); 7.02 (dd, 1H, Ar-H); 7.36 (dd, 1H, Ar-H).[2]
¹³ C NMR	Specific experimental data for the 2',3'- isomer is not readily available in public databases. Data for related isomers can be found for comparative purposes.
Infrared (IR)	An ATR-IR spectrum has been recorded on a Bio-Rad FTS instrument.[1] Key absorptions typical for such a structure would include O-H stretching (broad, ~3200-3600 cm ⁻¹), C-H stretching (aromatic, ~3000-3100 cm ⁻¹), and a strong C=O stretch (~1650-1680 cm ⁻¹).
Mass Spectrometry (GC-MS)	Major m/z peaks observed at 137.0 (99.99%) and 152.0 (72.41%, molecular ion).[1]

Synthesis Protocols

2',3'-Dihydroxyacetophenone can be synthesized through the demethylation of 2',3'-dimethoxyacetophenone.

Demethylation of 2',3'-Dimethoxyacetophenone

This protocol details a common laboratory-scale synthesis.


Materials:

- 2',3'-Dimethoxyacetophenone
- Boron tribromide (BBr₃) solution (1M in dichloromethane)
- Dichloromethane (DCM)
- Methanol (MeOH)

- Ethyl acetate
- 2% Sodium Bicarbonate (NaHCO_3) solution

Procedure:

- Dissolve 2,3-dimethoxyacetophenone (4.85 g, 26.9 mmol) in 100 mL of dichloromethane.
- In a separate flask, add 68 mL of a 1M boron tribromide solution in dichloromethane and cool to -70°C.
- Slowly add the solution of 2,3-dimethoxyacetophenone to the cooled boron tribromide solution.
- Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
- After the reaction is complete, carefully add 70 mL of methanol to quench the reaction and continue stirring for 1 hour.
- Evaporate the reaction mixture to dryness using a rotary evaporator.
- Dissolve the resulting residue in 250 mL of ethyl acetate.
- Wash the organic phase once with 30 mL of a 2% NaHCO_3 solution.
- Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to yield the crude product.
- Purify the crude product by crystallization from methanol to obtain the final product as a yellow solid (Yield: 3.10 g, 76%).[\[2\]](#)

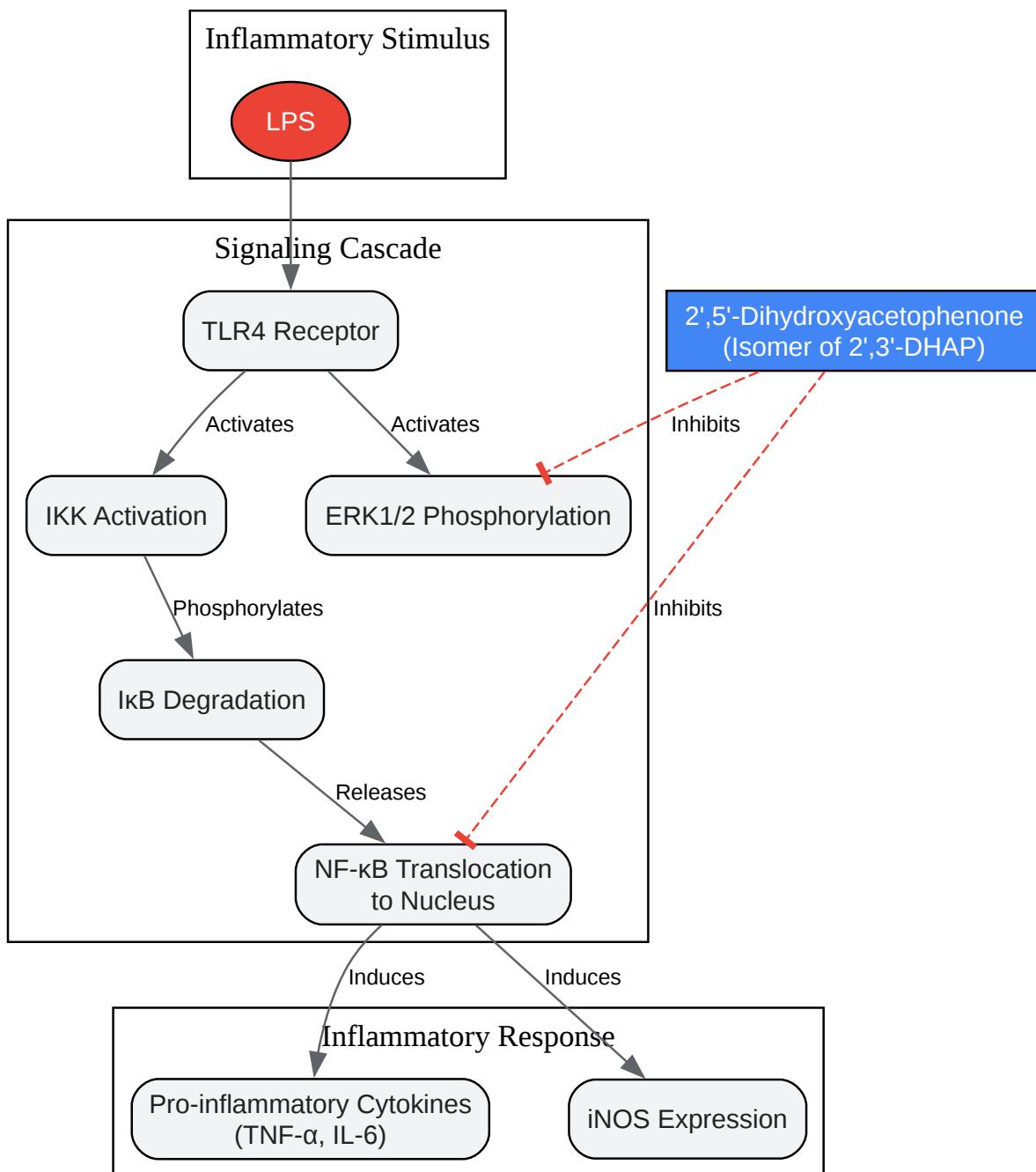
[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **2',3'-Dihydroxyacetophenone**.

Biological Activity and Signaling Pathways

While **2',3'-dihydroxyacetophenone** is utilized as a reagent in the synthesis of antiproliferative agents, opioid receptor agonists, and anticoagulants, direct studies on its intrinsic biological activity are sparse.^[2] However, significant research on its isomers provides valuable context and suggests potential mechanisms of action.

Antioxidant and Anti-inflammatory Potential


Dihydroxyacetophenone (DHAP) isomers are generally recognized for their antioxidant and anti-inflammatory properties.^[1] This activity is attributed to the phenolic hydroxyl groups which can scavenge free radicals and inhibit lipid peroxidation.^[1]

Insights from Isomers: Potential Signaling Pathways

Studies on the 2',5'-dihydroxyacetophenone isomer have shown that it can inhibit the production of inflammatory mediators in activated macrophages. This effect is achieved by blocking key signaling pathways, including the ERK1/2 and NF-κB pathways. Specifically, it has been shown to:

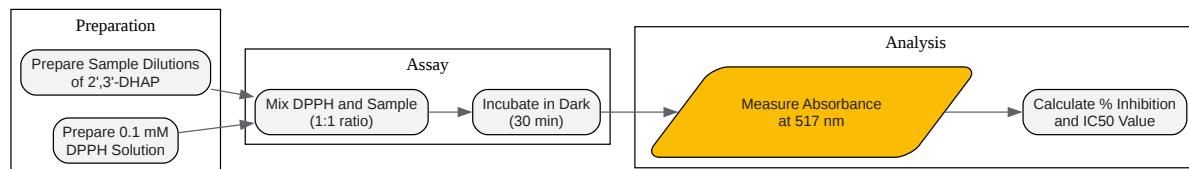
- Inhibit nitric oxide (NO) production by suppressing iNOS expression.
- Decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6.

This is accomplished by inhibiting the phosphorylation of ERK1/2 and preventing the nuclear translocation of the NF-κB p65 subunit. Given the structural similarity, it is plausible that **2',3'-dihydroxyacetophenone** could exert anti-inflammatory effects through a similar mechanism, though this requires experimental validation.

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory pathway based on the 2',5'-isomer.

Experimental Protocols for Biological Assays


While specific studies detailing the biological testing of **2',3'-dihydroxyacetophenone** are not readily available, the following are standard, widely-accepted protocols for assessing the antioxidant activity of phenolic compounds. These methods would be appropriate for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Methodology:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
- **Sample Preparation:** Prepare a stock solution of **2',3'-Dihydroxyacetophenone** in methanol. Create a series of dilutions to test a range of concentrations.
- **Reaction:** In a 96-well plate or cuvettes, mix 100 μ L of the DPPH solution with 100 μ L of the sample solution at different concentrations. A control containing methanol instead of the sample is also prepared.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.
- **Calculation:** The percentage of scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the sample concentration.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the DPPH antioxidant assay.

Safety and Handling

2',3'-Dihydroxyacetophenone is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Store in a well-ventilated place and keep the container tightly closed.

Conclusion and Future Directions

2',3'-Dihydroxyacetophenone is a well-characterized compound in terms of its chemical and physical properties, with established methods for its synthesis. It serves as a valuable reagent for creating more complex molecules with potential therapeutic value. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on evaluating its antioxidant, anti-inflammatory, and other pharmacological properties, directly comparing its efficacy to its more studied isomers. Elucidating its interactions with key signaling pathways such as NF-κB, MAPK, and Nrf2 will be critical in determining its potential as a lead compound in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2',3'-Dihydroxyacetophenone chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030278#2-3-dihydroxyacetophenone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com